molecular formula C14H13NO2S B2890933 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide CAS No. 2097857-92-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2890933
CAS No.: 2097857-92-4
M. Wt: 259.32
InChI Key: FBKUVWHECBPMPO-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiophene carboxamide is a derivative of thiophene, a sulfur-containing heterocyclic compound.


Synthesis Analysis

Benzofuran can be synthesized through several methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes can produce 2-arylbenzofurans . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings . The synthesis of thiophene carboxamide derivatives is not specifically mentioned in the sources .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused five-member and six-member aromatic ring, where one of the atoms in the five-member ring is oxygen . Thiophene also has a similar structure, but with a sulfur atom instead of oxygen. The specific molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide” is not provided in the sources .


Chemical Reactions Analysis

Benzofuran can undergo various chemical reactions. For example, it can be involved in oxidative cyclization, hydroalkoxylation, and reductive cyclization . The specific chemical reactions involving “this compound” are not mentioned in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Unfortunately, the sources do not provide specific information on the physical and chemical properties of "this compound" .

Scientific Research Applications

Dearomatising Cyclisation

Thiophene-3-carboxamides, related to the chemical structure , undergo dearomatising cyclisation when treated with lithiated agents, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process demonstrates the compound's potential in synthetic chemistry for creating complex heterocyclic structures (Clayden et al., 2004).

Antinociceptive Activity

A study explored the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, showing the utility of thiophene-3-carboxamide derivatives in pain management research. This suggests potential therapeutic applications for compounds with similar chemical frameworks (Shipilovskikh et al., 2020).

Metabolism and Disposition

Research on the metabolism and disposition of compounds structurally related to "N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide" in humans indicates their extensive metabolization and the role of their derivatives in therapeutic applications, particularly in treatments involving the orexin receptor (Renzulli et al., 2011).

Inhibition of Cell Adhesion

Compounds incorporating thiophene-3-carboxamide have been found to inhibit cell adhesion by affecting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This suggests potential anti-inflammatory and immunomodulatory applications (Boschelli et al., 1995).

Chemical Synthesis and Reactions

The versatility of thiophene-3-carboxamide derivatives in chemical reactions has been demonstrated through various syntheses and reaction mechanisms, indicating their broad applicability in creating novel heterocyclic compounds. This includes their use as dienes or dienophiles in intramolecular Diels–Alder reactions, showcasing their flexibility in synthetic chemistry (Himbert et al., 1990).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. While some benzofuran derivatives have shown biological activities, they can also be toxic to host cells after long-term administration . The safety and hazards of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide” are not mentioned in the sources .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications as drugs . Future research may focus on discovering novel methods for constructing benzofuran rings and developing new benzofuran-based drugs . The future directions for “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide” are not specified in the sources .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(10-5-6-18-9-10)15-7-11-8-17-13-4-2-1-3-12(11)13/h1-6,9,11H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKUVWHECBPMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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